1-Benzoyl-N,N-dibutyl-5-oxopyrrolidine-2-carboxamide
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Overview
Description
1-Benzoyl-N,N-dibutyl-5-oxopyrrolidine-2-carboxamide is a chemical compound with a complex structure that includes a benzoyl group, a pyrrolidine ring, and dibutyl substituents
Preparation Methods
The synthesis of 1-Benzoyl-N,N-dibutyl-5-oxopyrrolidine-2-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the benzoyl and dibutyl groups. Common synthetic routes may involve the use of reagents such as benzoyl chloride, dibutylamine, and pyrrolidine derivatives. Reaction conditions often include controlled temperatures and the use of solvents like dichloromethane or ethanol .
Industrial production methods may scale up these laboratory procedures, optimizing reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .
Chemical Reactions Analysis
1-Benzoyl-N,N-dibutyl-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction may involve reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified pyrrolidine derivatives and substituted benzoyl compounds.
Scientific Research Applications
1-Benzoyl-N,N-dibutyl-5-oxopyrrolidine-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Mechanism of Action
The mechanism by which 1-Benzoyl-N,N-dibutyl-5-oxopyrrolidine-2-carboxamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins within biological systems. The pathways involved can vary depending on the context, but they often include binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
1-Benzoyl-N,N-dibutyl-5-oxopyrrolidine-2-carboxamide can be compared with other similar compounds, such as:
1-Benzoyl-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide: This compound has dimethyl groups instead of dibutyl groups, leading to different chemical properties and reactivity.
1-Benzoyl-N,N-diethyl-5-oxopyrrolidine-2-carboxamide: The presence of diethyl groups can affect the compound’s solubility and interaction with other molecules.
1-Benzoyl-N,N-dipropyl-5-oxopyrrolidine-2-carboxamide: Similar to the dibutyl derivative, but with propyl groups, which may influence its biological activity and industrial applications.
Properties
CAS No. |
51959-91-2 |
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Molecular Formula |
C20H28N2O3 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
1-benzoyl-N,N-dibutyl-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C20H28N2O3/c1-3-5-14-21(15-6-4-2)20(25)17-12-13-18(23)22(17)19(24)16-10-8-7-9-11-16/h7-11,17H,3-6,12-15H2,1-2H3 |
InChI Key |
ZASBADBZECAFKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)C1CCC(=O)N1C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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